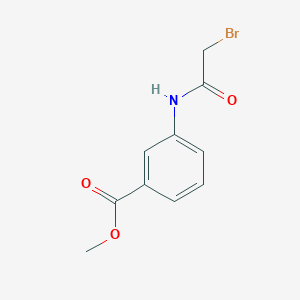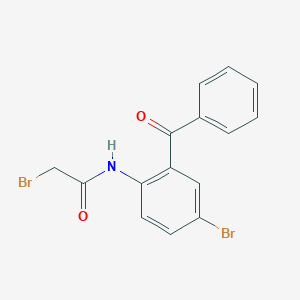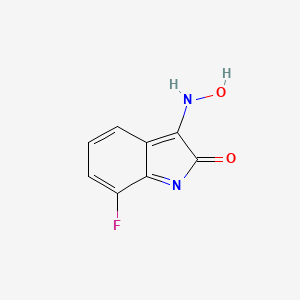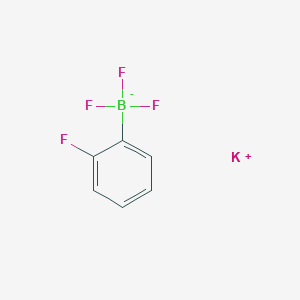
4-Chlorofuran-2-carbaldehyde
Descripción general
Descripción
4-Chlorofuran-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C5H3ClO2 It is characterized by a furan ring substituted with a chlorine atom at the 4-position and an aldehyde group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Chlorofuran-2-carbaldehyde can be synthesized through various methods. One common approach involves the chlorination of furan-2-carbaldehyde. The reaction typically employs chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure controlled chlorination .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and automated systems ensures consistent product quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 4-Chlorofuran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form 4-chlorofuran-2-carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol, 4-chlorofuran-2-methanol, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Ammonia or primary amines in ethanol at reflux temperature.
Major Products Formed:
Oxidation: 4-Chlorofuran-2-carboxylic acid.
Reduction: 4-Chlorofuran-2-methanol.
Substitution: 4-Aminofuran-2-carbaldehyde or 4-thiofuran-2-carbaldehyde.
Aplicaciones Científicas De Investigación
4-Chlorofuran-2-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is utilized in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 4-Chlorofuran-2-carbaldehyde involves its reactivity towards nucleophiles and electrophiles. The aldehyde group can form Schiff bases with amines, which are crucial intermediates in various biochemical pathways. The chlorine atom can participate in substitution reactions, making the compound versatile in synthetic applications .
Comparación Con Compuestos Similares
Furan-2-carbaldehyde: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
4-Bromofuran-2-carbaldehyde: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
2-Furancarboxaldehyde: The aldehyde group is at the 2-position without any halogen substitution, affecting its chemical behavior.
Uniqueness: 4-Chlorofuran-2-carbaldehyde is unique due to the presence of both an aldehyde group and a chlorine atom, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis .
Propiedades
IUPAC Name |
4-chlorofuran-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClO2/c6-4-1-5(2-7)8-3-4/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVJHHMBKSDNBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}furan-2-carboxylic acid](/img/structure/B7776906.png)
acetate](/img/structure/B7776907.png)
![((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)leucine](/img/structure/B7776911.png)
![((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)methionine](/img/structure/B7776912.png)
![6,7,9,10,12,13-Hexahydrodibenzo[b,e][1,4,7,10,13]pentaoxacyclopentadecine](/img/structure/B7776916.png)
![N-(5-Allylsulfanyl-[1,3,4]thiadiazol-2-YL)-benzamide](/img/structure/B7776924.png)
![methyl 4-[2-oxo-2-[2-(2-oxoindol-3-yl)hydrazinyl]ethoxy]benzoate](/img/structure/B7776933.png)






